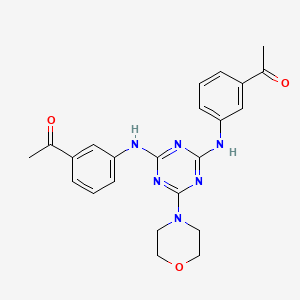

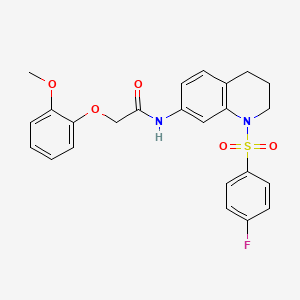

1,1'-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

Several specific synthetic protocols were developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .Chemical Reactions Analysis

The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .Scientific Research Applications

Antimicrobial Activity

1,3,5-triazine derivatives, including the one , have been investigated for their antimicrobial activity . These compounds exhibit antimicrobial properties, making them potential candidates for the treatment of bacterial infections . Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .

Anti-cancer Activity

The s-triazine core is a useful scaffold for the discovery of novel anticancer drugs . To date, three s-triazine derivatives, including altretamine, gedatolisib, and enasidenib, have already been approved for refractory ovarian cancer, metastatic breast cancer, and leukemia therapy, respectively .

Antiviral Activity

1,3,5-triazine derivatives have also been investigated for their antiviral activities . These compounds could potentially be used in the development of new antiviral drugs .

Inhibitors of CYP1A1 Activity

Some 1,2,4-triazine derivatives have been synthesized and evaluated as potent inhibitors targeting CYP1A1 activity . This suggests that similar derivatives, including the one , could potentially be used for this purpose.

Chiral Stationary Phases

1,3,5-triazine derivatives can be used as chiral stationary phases . For example, they can be used as chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy .

Preparation of Luminescent, Optical Switches

1,3,5-triazine compounds can be used for the preparation of luminescent, optical switches . This makes them useful in the field of optoelectronics .

Metal Complexes, Liquid Crystals, Calixarenes, Dendrimers, Polymers

1,3,5-triazine derivatives can be used in the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, and polymers . This wide range of applications makes these compounds extremely versatile .

Optical Brighteners for Household Washing Powders

1,3,5-triazine derivatives can also be used as optical brighteners for household washing powders . This application takes advantage of the luminescent properties of these compounds .

Mechanism of Action

Target of Action

Similar compounds have been used as antioxidants and light stabilizers , suggesting that this compound may interact with reactive oxygen species or other light-sensitive targets.

Mode of Action

It’s known that similar compounds function as antioxidants by attaching the nitroxyl radical with the surface atoms . This suggests that 1,1’-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone may also interact with radicals to prevent oxidative damage.

Pharmacokinetics

Similar compounds are known to have good thermal stability , which may impact their bioavailability and distribution within the body.

Result of Action

As an antioxidant and light stabilizer, it likely helps to prevent cellular damage caused by oxidative stress and light exposure .

properties

IUPAC Name |

1-[3-[[4-(3-acetylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3/c1-15(30)17-5-3-7-19(13-17)24-21-26-22(25-20-8-4-6-18(14-20)16(2)31)28-23(27-21)29-9-11-32-12-10-29/h3-8,13-14H,9-12H2,1-2H3,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYPTYUDXPGKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-((1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2484437.png)

![N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2484439.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2484444.png)

![1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484446.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]furan](/img/structure/B2484447.png)

![6-[4-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2484450.png)

![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)